3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)

Catalog No.
S650345
CAS No.
9007-43-6
M.F
C42H52FeN8O6S2
M. Wt
884.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl...

CAS Number

9007-43-6

Product Name

3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)

IUPAC Name

3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)

Molecular Formula

C42H52FeN8O6S2

Molecular Weight

884.9 g/mol

InChI

InChI=1S/C42H54N8O6S2.Fe/c1-19-25(9-11-37(51)52)33-16-34-26(10-12-38(53)54)20(2)30(48-34)14-35-40(24(6)58-18-28(44)42(56)46-8)22(4)32(50-35)15-36-39(21(3)31(49-36)13-29(19)47-33)23(5)57-17-27(43)41(55)45-7;/h13-16,23-24,27-28H,9-12,17-18,43-44H2,1-8H3,(H6,45,46,47,48,49,50,51,52,53,54,55,56);/q;+2/p-2

InChI Key

WFVBWSTZNVJEAY-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2]

Synonyms

Apocytochrome C, Cytochrome c, Cytochromes c, Ferricytochrome c, Ferrocytochrome c

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2]

Description

The exact mass of the compound 3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

The compound 3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) is a complex iron-containing porphyrin derivative. Its IUPAC name reflects its intricate structure, which includes multiple functional groups and a central iron ion. The compound has a molecular formula of C42H52FeN8O6S2C_{42}H_{52}FeN_{8}O_{6}S_{2} and a molecular weight of approximately 884.9 g/mol . It is categorized under cytochromes, which are essential for various biological electron transfer processes.

Due to the lack of specific information, the mechanism of action for this complex is unclear. However, iron porphyrin complexes play diverse roles in biological systems. They can bind and transport small molecules like oxygen (hemoglobin) or participate in electron transfer processes (cytochromes) []. The modifications in this complex might alter its binding properties or electron transfer capabilities compared to natural counterparts.

Typical of porphyrins and metalloporphyrins. Key reactions include:

  • Redox Reactions: The iron(2+) ion can undergo oxidation to iron(3+), facilitating electron transfer in biochemical pathways.
  • Coordination Chemistry: The porphyrin ring can coordinate with various ligands, influencing its reactivity and stability.
  • Substitution Reactions: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

These reactions are crucial for the compound's role in biological systems, particularly in electron transport chains.

This compound exhibits significant biological activity, primarily due to its role as a prosthetic group in various enzymes. Its biological functions include:

  • Electron Transport: As part of the cytochrome system, it is involved in cellular respiration and energy production.
  • Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
  • Enzyme Catalysis: It serves as a cofactor for various enzymes, enhancing their catalytic efficiency.

Studies have shown that alterations in the structure of such compounds can affect their biological efficacy and interaction with target proteins .

The synthesis of 3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) typically involves:

  • Porphyrin Synthesis: Starting from simpler precursors like pyrrole and aldehydes through condensation reactions to form the porphyrin core.
  • Metalation: Incorporating iron into the porphyrin structure via metalation processes where iron salts are reacted with the synthesized porphyrin.
  • Functionalization: Introducing amino and carboxylic acid groups through selective reactions to achieve the desired functional properties.

These methods allow for the precise control of the compound's structure and properties .

The applications of this compound are diverse and include:

  • Biochemical Research: Used as a model for studying electron transfer mechanisms in biological systems.
  • Drug Development: Potential use as an antioxidant or therapeutic agent in diseases related to oxidative stress.
  • Biotechnology: Employed in biosensors and bioelectronic devices due to its redox properties.

Its unique structure makes it suitable for various innovative applications in both research and industry .

Interaction studies reveal that this compound can bind to various biomolecules. Notable interactions include:

  • Cytochrome P450 Enzymes: It may modulate the activity of cytochrome P450 enzymes involved in drug metabolism.
  • Receptors: Potential interactions with receptors involved in signaling pathways have been noted, suggesting a role in pharmacology.
  • Proteins: Binding studies indicate that it can interact with proteins involved in cellular respiration and metabolism.

These interactions are critical for understanding its biological roles and therapeutic potential .

Several compounds share structural features with 3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+). Here are some notable examples:

Compound NameMolecular FormulaKey Features
Cytochrome cC40H48FeN6O6S4Smaller size; essential for electron transport
HemoglobinC2952H4664N812O832S8Fe4Larger; carries oxygen in blood
MyoglobinC153H240N32O35S4FeStores oxygen in muscle tissues

Uniqueness

The uniqueness of 3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) lies in its complex multi-functional structure that enhances its reactivity and interaction potential compared to simpler compounds like cytochrome c or hemoglobin. Its specific functional groups allow for tailored interactions with biological targets that are not possible with other similar compounds .

This comprehensive overview highlights the significance of this compound across various scientific domains.

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9007-43-6

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cytochrome c: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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